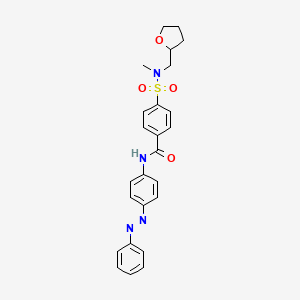
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a combination of sulfonamide, diazenyl, and benzamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a phenol or aniline.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Formation of the benzamide group: This can be done by reacting a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide or diazenyl groups.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Compounds with similar structures are often investigated for their potential as drugs, particularly as inhibitors of enzymes or receptors.
Biological probes: It could be used in research to study biological pathways.
Industry
Materials science: The compound might be used in the development of new materials with specific properties.
作用機序
The mechanism of action for compounds like (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole, which are used as antibiotics.
Diazenyl compounds: Azo dyes, which are used in various industrial applications.
Benzamides: Compounds like metoclopramide, which are used as pharmaceuticals.
Uniqueness
The unique combination of functional groups in (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide may confer specific properties that are not found in simpler compounds. This could include unique reactivity, biological activity, or physical properties.
特性
CAS番号 |
892840-60-7 |
|---|---|
分子式 |
C25H26N4O4S |
分子量 |
478.6 g/mol |
IUPAC名 |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-4,6-7,9-16,23H,5,8,17-18H2,1H3,(H,26,30) |
InChIキー |
CXXKWBGGCXDKFD-UHFFFAOYSA-N |
正規SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


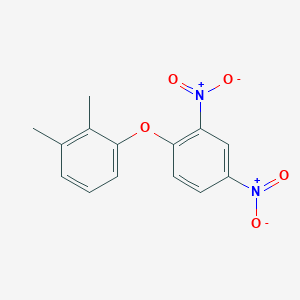
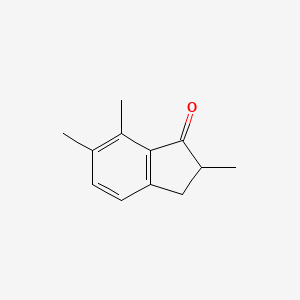

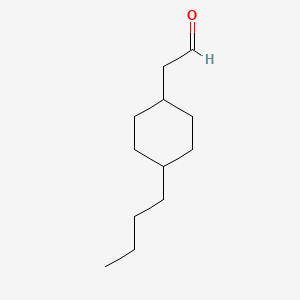
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
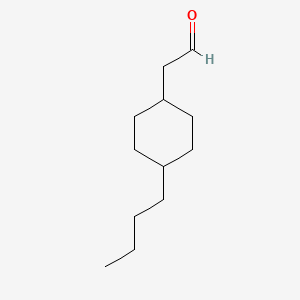
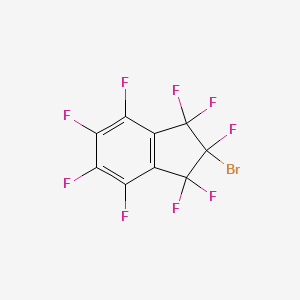
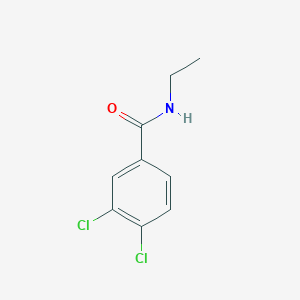
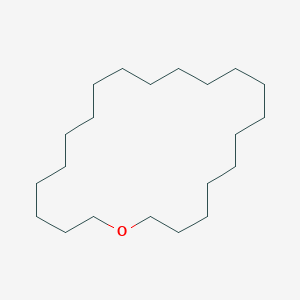
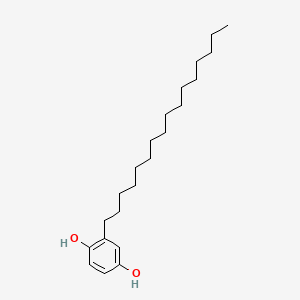
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
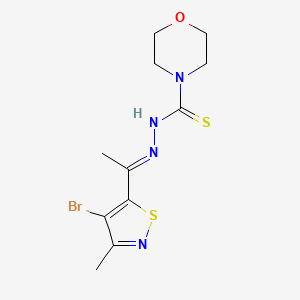
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
